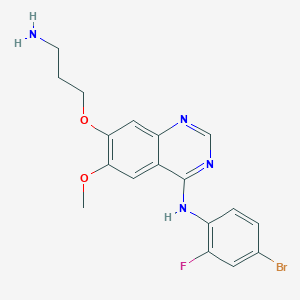
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including an aminopropoxy side chain, a bromo-fluorophenyl group, and a methoxy group, makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the quinazoline core and the various substituents. Key steps may include:
Nucleophilic substitution: to introduce the aminopropoxy group.
Electrophilic aromatic substitution: to attach the bromo-fluorophenyl group.
Methoxylation: to add the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its quinazoline core is a common scaffold in many drugs, and modifications to its structure could lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.
作用機序
The mechanism of action of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the aminopropoxy group can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 7-(3-Aminopropoxy)-N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-chlorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine
Uniqueness
Compared to similar compounds, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents can influence its electronic properties and interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C18H18BrFN4O2 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
7-(3-aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18BrFN4O2/c1-25-16-8-12-15(9-17(16)26-6-2-5-21)22-10-23-18(12)24-14-4-3-11(19)7-13(14)20/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) |
InChIキー |
KJIRNUGZDSPLTB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


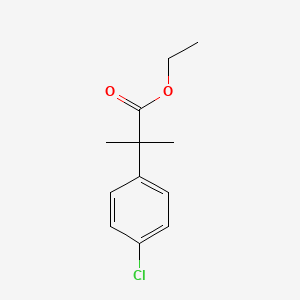


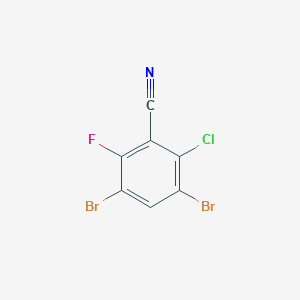
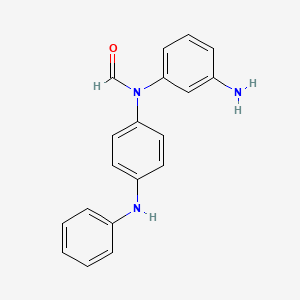
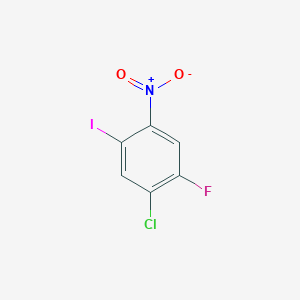
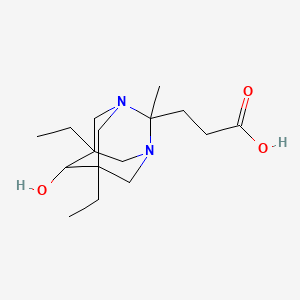
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
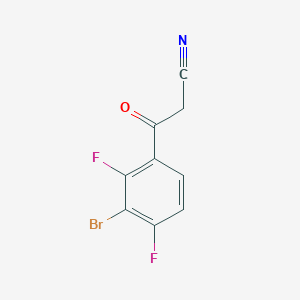
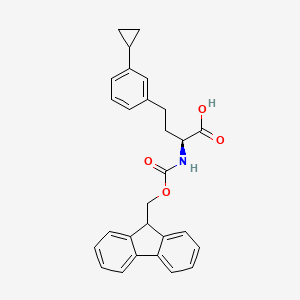
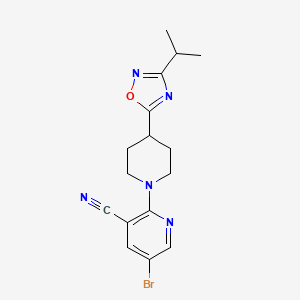
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)

![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
